Bienvenue dans la boutique en ligne BenchChem!

1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Medicinal Chemistry Structure-Activity Relationship VR1 Antagonism

1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1173075-08-5, molecular formula C16H14FN3O2, molecular weight 299.30 g/mol) is a synthetic diarylurea derivative incorporating a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold linked via a urea bridge to a 4-fluorophenyl moiety. The compound falls within the general Markush structures claimed in patent families directed to tetrahydro-quinolinylurea derivatives as vanilloid receptor (VR1/TRPV1) antagonists.

Molecular Formula C16H14FN3O2
Molecular Weight 299.305
CAS No. 1173075-08-5
Cat. No. B2489034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1173075-08-5
Molecular FormulaC16H14FN3O2
Molecular Weight299.305
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H14FN3O2/c17-11-2-4-12(5-3-11)18-16(22)19-13-6-7-14-10(9-13)1-8-15(21)20-14/h2-7,9H,1,8H2,(H,20,21)(H2,18,19,22)
InChIKeyHUJJFCAUMVEMPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1173075-08-5): Structural and Patent Class Baseline for Procurement Evaluation


1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1173075-08-5, molecular formula C16H14FN3O2, molecular weight 299.30 g/mol) is a synthetic diarylurea derivative incorporating a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold linked via a urea bridge to a 4-fluorophenyl moiety . The compound falls within the general Markush structures claimed in patent families directed to tetrahydro-quinolinylurea derivatives as vanilloid receptor (VR1/TRPV1) antagonists [1]. It also belongs to the broader class of tetrahydroquinoline-containing diarylureas explored for carbonic anhydrase inhibition and anticancer applications [2]. The 2-oxo substituent on the tetrahydroquinoline ring distinguishes this compound from non-oxo analogs and may influence hydrogen-bonding capacity and metabolic stability relative to unsubstituted or N-alkylated congeners.

Why Generic Substitution Is Inadequate for 1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea in Tetrahydroquinoline-Urea Research Programs


Tetrahydroquinoline-urea derivatives with seemingly minor structural variations exhibit markedly divergent target engagement profiles. Within the VR1 antagonist patent series (WO2005044802), activity is modulated by the nature and position of substituents on both the tetrahydroquinoline ring (oxo, hydroxy, alkyl) and the pendant phenyl ring (fluoro, chloro, trifluoromethyl, methoxy) [1]. In the carbonic anhydrase inhibitor series, compounds bearing the 2-oxo-tetrahydroquinolin-6-yl core with different aryl urea substituents showed IC50 values spanning from ~5 μM to over 50 μM against hCA I and hCA II, demonstrating that the aryl substitution pattern is a critical determinant of potency [2]. The 4-fluorophenyl group confers distinct electronic properties (Hammett σp = 0.06) compared to 4-chlorophenyl (σp = 0.23) or 4-nitrophenyl (σp = 0.78), which can alter both target binding and pharmacokinetic behavior. Furthermore, the presence of the 2-oxo group introduces a hydrogen-bond acceptor that is absent in fully reduced tetrahydroquinoline analogs, potentially affecting solubility, metabolic stability, and off-target profiles. Generic interchange with closely related analogs lacking confirmatory comparative data therefore carries a material risk of altered biological outcomes.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea Against Structural Analogs


Structural Differentiation: 2-Oxo Substituent Confers Distinct Hydrogen-Bonding Capacity vs. Non-Oxo Tetrahydroquinoline Analogs

The target compound bears a 2-oxo group on the tetrahydroquinoline ring, creating a lactam carbonyl capable of acting as a hydrogen-bond acceptor. In the Flex-Het anticancer series, tetrahydroquinoline derivatives with a C3 ketone (2-oxo equivalent) and urea linker (compound 3a, IC50 3.8 μM, efficacy 94.8% in A2780 ovarian cancer cells) demonstrated superior efficacy compared to the non-oxo, hydroxyl-substituted analogs 4a-f, which showed only 'very modest potency and efficacy' [1]. This class-level inference suggests that the 2-oxo group is a critical pharmacophoric element for target engagement. The target compound, 1-(4-fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, incorporates this oxo group in the same ring position as the active series 3 compounds. In contrast, the non-oxo analog 1-(4-fluorophenyl)-3-(1,2,3,4-tetrahydroquinolin-6-yl)urea (fully reduced) would lack this carbonyl H-bond acceptor, potentially resulting in reduced binding affinity.

Medicinal Chemistry Structure-Activity Relationship VR1 Antagonism

Electronic Modulation by 4-Fluorophenyl vs. 4-Chlorophenyl or 4-Nitrophenyl Urea Substituents: Implications for Target Binding

The 4-fluorophenyl group on the urea moiety of the target compound imparts distinct electronic properties compared to other 4-substituted phenyl analogs. The electron-withdrawing effect of fluorine (Hammett σp = 0.06) is significantly weaker than that of chlorine (σp = 0.23) or nitro (σp = 0.78). In the tetrahydroquinoline-diphenylurea carbonic anhydrase inhibitor series, the strongest inhibitor (compound 7k) bore a 4-(4-p-tolyl-5,6,7,8-tetrahydroquinolin-2-yl)phenyl substituent with IC50 values of 5.28 μM (hCA I) and 5.51 μM (hCA II) [1]. The study further demonstrated that substituents containing two or more pairs of non-bonding electrons generally increased inhibitory activity. The 4-fluorophenyl group, with its three lone pairs on fluorine, may contribute to target binding through both electronic and dipole interactions, with a dipole moment distinct from chloro or methyl analogs. The target compound (4-fluorophenyl, σp = 0.06) is expected to exhibit a different electronic profile than the 4-chlorophenyl analog (CAS not identified, σp = 0.23), potentially translating to differential carbonic anhydrase inhibition or VR1 antagonism.

Physical Organic Chemistry Drug Design Carbonic Anhydrase Inhibition

Patent-Class Membership in VR1 Antagonist Series: Target Engagement Context vs. Non-Urea-Linked Tetrahydroquinolines

The target compound falls within the generic formula (I) of WO2005044802A2, which claims tetrahydro-quinolinylurea derivatives as vanilloid receptor (VR1) antagonists for urological disorders, chronic pain, and inflammatory conditions [1]. The patent explicitly requires a urea linker between the tetrahydroquinoline and the pendant aryl group for VR1 antagonistic activity. Tetrahydroquinoline derivatives lacking the urea linkage (e.g., amide-linked, sulfonamide-linked, or directly C-C bonded variants) are structurally excluded from this mechanism class. The target compound's urea bridge (-NH-C(=O)-NH-) is the essential pharmacophoric connector. A direct comparator such as N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide (amide analog) would lack one hydrogen-bond donor relative to the urea, potentially reducing VR1 binding affinity. While quantitative VR1 IC50 or Ki values for the target compound itself are not publicly available, the patent class membership provides target engagement context that amide, sulfonamide, or ether-linked analogs do not share.

VR1/TRPV1 Antagonism Pain Therapeutics Patent Analysis

Molecular Weight and Formula Differentiation from N-Alkylated and N-Benzylated 2-Oxo-Tetrahydroquinoline Analogs

The target compound (MW = 299.30 g/mol, C16H14FN3O2) differs from closely related analogs by the absence of N-alkyl or N-benzyl substitution on the tetrahydroquinoline nitrogen. The N-benzyl analog, 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea (CAS 1171213-04-9, MW = 389.4 g/mol, C23H20FN3O2), has a molecular weight 90 Da higher and contains seven additional carbon atoms, which impacts lipophilicity (estimated clogP increase of ~2.5 log units) and introduces additional π-stacking potential [1]. The N-ethyl analog, 1-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea, has a molecular weight of 327.35 g/mol. These differences affect drug-likeness parameters: the target compound (MW < 300) falls within a more favorable range for lead-like properties compared to the N-benzyl analog (MW > 350). For fragment-based screening or lead optimization programs where molecular weight control is critical, the unsubstituted NH-analog provides a more attractive starting point.

Chemical Procurement Library Design Lead Optimization

Recommended Application Scenarios for 1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea Based on Structural and Patent Evidence


VR1/TRPV1 Antagonist Lead Optimization: Urea-Linked Tetrahydroquinoline Scaffold Exploration

This compound serves as a core scaffold for VR1 antagonist programs, as defined by the WO2005044802 patent family. Its 2-oxo-tetrahydroquinoline core with a 4-fluorophenyl urea substituent provides a starting point for systematic SAR exploration around the aryl substitution pattern. The 4-fluorophenyl group offers moderate electron-withdrawing character (σp = 0.06) and a C-F dipole that can be probed by comparing with 4-chlorophenyl, 4-bromophenyl, 4-trifluoromethylphenyl, and 4-methoxyphenyl analogs [1]. The unsubstituted NH on the tetrahydroquinoline ring allows for subsequent N-alkylation or N-acylation to modulate pharmacokinetic properties without altering the core pharmacophore [2].

Carbonic Anhydrase Inhibition Screening: Electronic Effect Profiling of 4-Substituted Phenyl Ureas

Based on the carbonic anhydrase SAR study by Atahan et al. (2018), tetrahydroquinoline-containing diphenylurea derivatives show differential inhibition of hCA I and hCA II depending on the electronic nature of the aryl substituent [3]. The 4-fluorophenyl analog fills a specific electronic parameter space (σp = 0.06) not covered by the strongest inhibitors in that study (7k, IC50 ~5.3-5.5 μM) which contained more extended aromatic systems. The target compound can be evaluated to map the contribution of a compact, electronegative substituent to CA inhibition potency and isozyme selectivity.

Flex-Het Anticancer Analog Development: 2-Oxo-Tetrahydroquinoline Urea Series Expansion

In the Flex-Het anticancer series, 2-oxo-tetrahydroquinoline urea derivatives (Series 3) were identified as the most successful sub-class, with compound 3a achieving 94.8% growth inhibition of A2780 ovarian cancer cells at IC50 3.8 μM [4]. The target compound extends this series by introducing a 4-fluorophenyl group in place of the 4-nitrophenyl or 4-trifluoromethylphenyl groups previously explored. This substitution alters both electronic and lipophilic properties and may yield differential mortalin binding affinity or cellular efficacy profiles. Procurement of this compound enables direct head-to-head comparison with published Series 3 compounds under identical assay conditions.

Chemical Library Enumeration: Fragment-Like Tetrahydroquinoline Urea Core for FBLD and HTS

With a molecular weight of 299.30 g/mol (below the fragment threshold of 300 Da), this compound is suitable for fragment-based lead discovery (FBLD) screening collections. Its three structural modules (2-oxo-tetrahydroquinoline core, urea linker, 4-fluorophenyl ring) each represent independently optimizable vectors. The compound's MW is 90 Da lower than the N-benzyl analog (CAS 1171213-04-9, MW 389.4), providing a more attractive starting point for fragment growth strategies while maintaining the key pharmacophoric elements identified in the VR1 and Flex-Het series [2].

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.